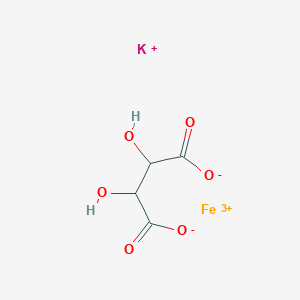
(R-(R*,R*))-Tartaric acid, iron potassium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R-(R*,R*))-Tartaric acid, iron potassium salt is a coordination compound that combines tartaric acid with iron and potassium ions Tartaric acid is a naturally occurring organic acid found in many plants, particularly in grapes
准备方法
Synthetic Routes and Reaction Conditions
The preparation of (R-(R*,R*))-Tartaric acid, iron potassium salt typically involves the reaction of tartaric acid with iron and potassium salts under controlled conditions. One common method is to dissolve tartaric acid in water and then add a solution of iron(III) chloride and potassium hydroxide. The reaction mixture is stirred and heated to facilitate the formation of the iron potassium salt of tartaric acid. The resulting product is then filtered, washed, and dried to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using larger reactors and more efficient mixing and heating systems. The process involves similar steps as the laboratory synthesis but with optimized conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(R-(R*,R*))-Tartaric acid, iron potassium salt can undergo various chemical reactions, including:
Oxidation: The iron component can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Substitution: The compound can undergo substitution reactions where the iron or potassium ions are replaced by other metal ions.
Complexation: The tartaric acid moiety can form complexes with other metal ions, leading to the formation of new coordination compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used to oxidize the iron component.
Substituting Agents: Metal salts such as copper(II) sulfate or zinc chloride can be used in substitution reactions.
Complexing Agents: Ligands such as ethylenediamine or 1,10-phenanthroline can be used to form complexes with the tartaric acid moiety.
Major Products Formed
Oxidation: Oxidized forms of iron, such as iron(III) oxide.
Substitution: New metal-tartaric acid complexes with different metal ions.
Complexation: Various coordination compounds with different ligands.
科学研究应用
(R-(R*,R*))-Tartaric acid, iron potassium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Studied for its potential role in biological systems as a source of iron and potassium.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the production of certain types of catalysts and as a stabilizing agent in various industrial processes.
作用机制
The mechanism of action of (R-(R*,R*))-Tartaric acid, iron potassium salt involves its ability to coordinate with metal ions and form stable complexes. The tartaric acid moiety acts as a chelating agent, binding to metal ions through its carboxyl and hydroxyl groups. This coordination can influence the reactivity and stability of the metal ions, making the compound useful in various chemical and biological processes. The iron component can participate in redox reactions, while the potassium ions can play a role in maintaining ionic balance in solutions.
相似化合物的比较
Similar Compounds
Tartaric Acid, Sodium Salt: Similar in structure but with sodium ions instead of potassium and iron.
Citric Acid, Iron Potassium Salt: Another coordination compound with citric acid instead of tartaric acid.
Malic Acid, Iron Potassium Salt: Similar coordination compound with malic acid.
Uniqueness
(R-(R*,R*))-Tartaric acid, iron potassium salt is unique due to its specific combination of tartaric acid with iron and potassium ions. This combination imparts distinct chemical properties, such as its ability to form stable complexes and participate in redox reactions. The presence of both iron and potassium ions also makes it useful in applications where both elements are required.
属性
CAS 编号 |
14948-71-1 |
|---|---|
分子式 |
C4H4FeKO6+2 |
分子量 |
243.01 g/mol |
IUPAC 名称 |
potassium;2,3-dihydroxybutanedioate;iron(3+) |
InChI |
InChI=1S/C4H6O6.Fe.K/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;+3;+1/p-2 |
InChI 键 |
OANKQWMGEVBWDY-UHFFFAOYSA-L |
SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[Fe+3] |
规范 SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[Fe+3] |
Key on ui other cas no. |
14948-71-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















